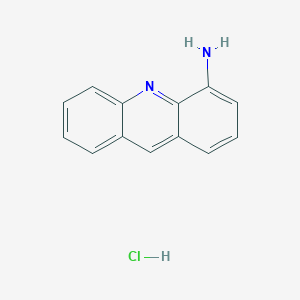

Acridin-4-amine hydrochloride

描述

Acridin-4-amine hydrochloride is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .

准备方法

The synthesis of acridine derivatives, including acridin-4-amine hydrochloride, typically involves the Ullmann condensation method. This method condenses a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, followed by a cyclization step to produce acridone . Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands.

化学反应分析

Acridin-4-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl iodides for N-alkylation, potassium ferricyanide for oxidation, and hydrochloric acid for cyclization . Major products formed from these reactions include N-alkyl acridones and other substituted acridine derivatives .

科学研究应用

Therapeutic Applications

Acridin-4-amine hydrochloride and its derivatives have been investigated for various therapeutic uses, primarily due to their ability to intercalate with DNA and inhibit critical enzymes involved in cellular processes.

Anticancer Activity

Research has shown that acridine derivatives, including this compound, exhibit significant anticancer properties. They function primarily through intercalation into DNA, which disrupts replication and transcription processes. Notably, acridine derivatives have been found to inhibit topoisomerases—enzymes crucial for DNA unwinding during replication—thereby inducing apoptosis in cancer cells .

Case Study:

A study demonstrated that acridine derivatives could effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The structure-activity relationship indicated that modifications at the amino position significantly enhanced anticancer activity .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. It is effective against a range of pathogens, including bacteria and fungi. The compound exhibits a broad spectrum of activity, making it suitable for treating infections caused by resistant strains .

Case Study:

In vitro studies reported that acridine derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, showcasing their potential as alternatives to traditional antibiotics .

Synthesis Advancements

The synthesis of this compound has been optimized in recent years, focusing on greener methods that enhance yield and reduce environmental impact.

Improved Synthetic Routes

Recent research has developed multi-step synthetic pathways that increase the efficiency of producing 4-aminoacridines. These methods utilize fewer steps and milder reaction conditions, resulting in higher yields compared to traditional approaches .

| Synthesis Method | Steps | Yield Improvement |

|---|---|---|

| Traditional Route | 5+ | Low |

| Improved Route | 3 | Doubled |

This advancement not only makes the synthesis more sustainable but also facilitates the exploration of additional derivatives for therapeutic applications.

Biological Activities

The biological activities of this compound extend beyond anticancer and antimicrobial effects.

Antiviral Properties

Acridine derivatives have been explored for their antiviral capabilities, particularly against RNA viruses. Their mechanism involves interference with viral replication processes through similar intercalation mechanisms observed in anticancer activity .

Neuroprotective Effects

Research indicates potential neuroprotective effects of acridine derivatives in models of neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit acetylcholinesterase activity, which is beneficial in enhancing cholinergic transmission .

作用机制

The mechanism of action of acridin-4-amine hydrochloride involves DNA intercalation, where the planar ring structure of the acridine molecule inserts between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death. Acridine derivatives also inhibit enzymes such as topoisomerase and telomerase, which are involved in DNA replication and maintenance .

相似化合物的比较

Acridin-4-amine hydrochloride is similar to other acridine derivatives, such as acriflavine, proflavine, and amsacrine. These compounds share a similar planar ring structure and exhibit similar biological activities, including anticancer and antimicrobial effects . this compound is unique in its specific substitution pattern, which may confer distinct biological properties and therapeutic potential .

生物活性

Acridin-4-amine hydrochloride is a notable compound within the acridine family, recognized for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological mechanisms, therapeutic applications, and recent research findings associated with this compound.

This compound exhibits its biological activity primarily through intercalation into DNA. This process involves the insertion of the acridine structure between base pairs in the DNA helix, which disrupts normal DNA function and can lead to inhibition of critical enzymes such as topoisomerases . The intercalation mechanism is crucial for its anticancer properties, as it can induce apoptosis in cancer cells by interfering with DNA replication and transcription processes .

Table 1: Mechanisms of Biological Activity

| Mechanism | Description |

|---|---|

| Intercalation | Insertion between DNA base pairs disrupting replication and transcription. |

| Topoisomerase Inhibition | Prevents DNA unwinding necessary for replication, leading to cell death in cancer cells. |

| Antiviral Activity | Some derivatives show efficacy against viral infections by disrupting viral RNA synthesis. |

2. Therapeutic Applications

The compound has shown promise in various therapeutic areas:

- Anticancer Activity : this compound has been studied for its potential to treat various cancers, including leukemia and solid tumors. It demonstrates significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with reported IC50 values indicating effective concentrations for therapeutic use .

- Antimicrobial Properties : Research indicates that acridine derivatives possess antimicrobial activities against a range of pathogens, including bacteria and fungi. These properties are attributed to their ability to penetrate microbial cell membranes and interfere with nucleic acid synthesis .

- Antiparasitic Effects : Recent studies have highlighted the antiplasmodial activity of acridine derivatives, suggesting their potential use in treating malaria .

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various acridine derivatives, including this compound, on multiple cancer cell lines. The results indicated that these compounds exhibit selective cytotoxicity, outperforming standard chemotherapeutics like etoposide in certain contexts .

- Synthesis Optimization : Recent advancements in synthetic pathways have improved the yield and efficiency of producing this compound derivatives, making them more accessible for research and clinical applications .

- Inhibition of Protein Aggregation : Acridin derivatives have also been investigated for their ability to inhibit TDP-43 aggregation, a hallmark of neurodegenerative diseases such as ALS. The findings suggest that these compounds could serve as lead molecules for developing treatments targeting protein misfolding diseases .

Table 2: Summary of Biological Activities

4. Conclusion

This compound stands out as a versatile compound with significant biological activity across multiple therapeutic domains. Its mechanisms primarily involve DNA intercalation and enzyme inhibition, leading to promising applications in cancer therapy, antimicrobial treatments, and potential neuroprotective strategies. Ongoing research continues to refine its synthesis and explore new therapeutic avenues, highlighting its importance in medicinal chemistry.

属性

IUPAC Name |

acridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPWAMIDVCDUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957347 | |

| Record name | Acridin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3594-53-4 | |

| Record name | NSC211454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。